molecular formula C9H20OSi B14487331 Silane, trimethyl(1-oxohexyl)- CAS No. 63578-18-7

Silane, trimethyl(1-oxohexyl)-

Cat. No.: B14487331
CAS No.: 63578-18-7
M. Wt: 172.34 g/mol
InChI Key: NUOQWZSQJBNJKS-UHFFFAOYSA-N
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Description

The compound "Silane, trimethyl(1-oxohexyl)-" is hypothesized to be a trimethylsilyl ether derivative featuring a 1-oxohexyl (hexan-2-one) substituent. These compounds are critical in organic synthesis, serving as protecting groups, silylating agents, or intermediates in cross-coupling reactions. The following sections compare key analogs from the evidence, focusing on molecular properties, reactivity, and applications.

Properties

CAS No.

63578-18-7

Molecular Formula

C9H20OSi

Molecular Weight

172.34 g/mol

IUPAC Name

1-trimethylsilylhexan-1-one

InChI

InChI=1S/C9H20OSi/c1-5-6-7-8-9(10)11(2,3)4/h5-8H2,1-4H3

InChI Key

NUOQWZSQJBNJKS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silane, trimethyl(1-oxohexyl)- typically involves the reaction of trimethylchlorosilane with 1-oxohexyl lithium or Grignard reagents. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The general reaction scheme is as follows:

(CH3)3SiCl+RLi(CH3)3SiR+LiCl\text{(CH}_3\text{)}_3\text{SiCl} + \text{RLi} \rightarrow \text{(CH}_3\text{)}_3\text{SiR} + \text{LiCl} (CH3​)3​SiCl+RLi→(CH3​)3​SiR+LiCl

where R represents the 1-oxohexyl group.

Industrial Production Methods: Industrial production of Silane, trimethyl(1-oxohexyl)- often involves large-scale reactions using similar methods as described above. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Silane, trimethyl(1-oxohexyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can act as a reducing agent in certain reactions.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or ozone can be used.

    Reduction: Hydrosilanes like tris(trimethylsilyl)silane are commonly used.

    Substitution: Halogenating agents like chlorotrimethylsilane are often employed.

Major Products Formed:

    Oxidation: Silanols and siloxanes.

    Reduction: Reduced organic compounds.

    Substitution: Various substituted silanes.

Scientific Research Applications

Chemistry: Silane, trimethyl(1-oxohexyl)- is used as a reagent in organic synthesis, particularly in the protection of functional groups and as a reducing agent.

Biology: In biological research, it is used in the modification of biomolecules and surfaces to enhance their properties.

Medicine: The compound is explored for its potential in drug delivery systems and as a component in medical devices.

Industry: It is widely used in the production of advanced materials, including coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Silane, trimethyl(1-oxohexyl)- involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and other elements, facilitating the formation of stable compounds. The trimethylsilyl group provides steric protection, enhancing the stability of the compound in various reactions.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes molecular formulas, weights, and functional groups of analogous silanes:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Source
Silane, (1-cyclohexen-1-yloxy)trimethyl C₉H₁₈OSi 170.32 Trimethylsilyl enol ether
1,2-Bis(trimethylsiloxy)cyclohexene C₁₂H₂₄O₂Si₂ 272.48 Bis(trimethylsiloxy)
Trimethylsilyl Chloride C₃H₉ClSi 108.64 Chlorosilane
Hexamethyldisiloxane C₆H₁₈OSi₂ 162.38 Disiloxane (Si-O-Si bridge)
Cyclohexyl trichlorosilane C₆H₁₁Cl₃Si 229.60 Trichlorosilane
trimethyl(3-phenyl-2-propenyl)-Silane C₁₂H₁₈Si 190.35 Allylsilane
Key Observations:
  • Silane, (1-cyclohexen-1-yloxy)trimethyl (): Features a cyclohexenyloxy group, forming a silyl enol ether. This structure enhances enolate stability, making it reactive toward electrophiles like aldehydes in aldol reactions.
  • 1,2-Bis(trimethylsiloxy)cyclohexene (): Contains two siloxy groups, increasing steric bulk and thermal stability compared to mono-substituted analogs.
  • Trimethylsilyl Chloride (): A chlorinated silane with high reactivity toward nucleophiles (e.g., alcohols, amines), widely used to introduce trimethylsilyl (TMS) protecting groups.
  • Hexamethyldisiloxane (): A siloxane with a Si-O-Si backbone, exhibiting low polarity and reactivity, often employed as a solvent or lubricant.
  • Cyclohexyl trichlorosilane (): Hydrolyzes readily to form silanols, making it valuable for surface modification in materials science.
  • trimethyl(3-phenyl-2-propenyl)-Silane (): An allylsilane used in allylation reactions, leveraging its ability to transfer allyl groups to electrophilic substrates.
Reactivity Trends:
  • Silyl Enol Ethers (): Highly reactive toward electrophiles due to the electron-rich enol ether system. For example, Silane, (1-cyclohexen-1-yloxy)trimethyl participates in Mukaiyama aldol reactions without strong bases .
  • Chlorosilanes () : React vigorously with moisture and nucleophiles. Trimethylsilyl Chloride () is a cornerstone in silylation protocols, while Cyclohexyl trichlorosilane () forms durable coatings on glass or metals.
  • Disiloxanes () : Inert under most conditions due to the stable Si-O-Si linkage, making them suitable for high-temperature applications.
  • Allylsilanes () : Participate in Hosomi-Sakurai reactions, enabling C-C bond formation with carbonyl compounds.

Stability and Handling

  • Moisture Sensitivity : Chlorosilanes () require anhydrous conditions, whereas silyl ethers () are moderately stable but hydrolyze over time.
  • Thermal Stability: Bis-siloxy compounds () and disiloxanes () exhibit higher thermal stability compared to mono-siloxy analogs.

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